molecular formula C21H16BrN5O2S2 B2820002 N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892749-67-6

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2820002
CAS No.: 892749-67-6
M. Wt: 514.42
InChI Key: GSZPCKPHPBULTR-UHFFFAOYSA-N
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Description

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of triazolothienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with a benzyl group, a bromophenylsulfonyl group, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

CHEMBL1173503, also known as N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, is a compound with potential therapeutic applications. The primary target of this compound is the human recombinant 5HT6 receptor . The 5HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and cognition.

Mode of Action

The compound interacts with its target, the 5HT6 receptor, by binding to it and inhibiting the serotonin-induced cAMP production . This interaction results in changes in the cellular signaling pathways, potentially leading to therapeutic effects.

Biochemical Pathways

By inhibiting serotonin-induced cAMP production, CHEMBL1173503 may modulate these processes .

Pharmacokinetics

Understanding these properties is essential for predicting the compound’s efficacy and potential side effects .

Result of Action

This could potentially lead to changes in mood, cognition, and other physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL1173503. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Understanding these factors is crucial for optimizing the compound’s therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to the presence of the bromophenylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with unique molecular targets, making it valuable for specialized applications in scientific research and industry .

Biological Activity

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential biological activity that has garnered attention in medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Molecular Formula and Structure

The molecular formula for this compound is C21H16BrN5O2S2C_{21}H_{16}BrN_5O_2S_2. The compound features a tetraazatricyclo structure which contributes to its unique chemical properties and biological interactions.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cell Line Testing : The compound demonstrated significant cytotoxicity in pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3), with IC50 values indicating effective inhibition of cell proliferation.
CompoundMIA PaCa-2 IC50 (μM)BxPC-3 IC50 (μM)
N-benzyl compound13.9 ± 6.112.7 ± 4.5

These results suggest that the compound may inhibit oxidative phosphorylation (OXPHOS), a critical pathway for cancer cell metabolism .

The proposed mechanism involves the inhibition of key metabolic pathways essential for cancer cell survival. The presence of sulfonamide groups in the structure is believed to play a crucial role in its biological activity by interacting with target proteins involved in cellular metabolism.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its broad-spectrum antibacterial properties.

Synthesis and Optimization Studies

Research has focused on optimizing the synthesis of N-benzyl derivatives to enhance biological activity. A simplified synthetic approach has been developed that involves sulfonylation followed by alkylation of amino groups . This method not only improves yield but also allows for the exploration of structural modifications that could enhance potency.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the benzyl and sulfonamide groups significantly influence biological activity. For instance:

  • Bromine Substitution : The introduction of bromine on the phenyl ring enhances cytotoxicity due to increased lipophilicity and potential halogen bonding interactions with biological targets.

Properties

IUPAC Name

N-benzyl-10-(4-bromophenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O2S2/c1-26(13-14-5-3-2-4-6-14)19-18-17(11-12-30-18)27-20(23-19)21(24-25-27)31(28,29)16-9-7-15(22)8-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZPCKPHPBULTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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